REACTION_SMILES
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[CH3:1][O:2][C:3]([C:4]([CH:5]([c:6]1[cH:7][cH:8][c:9]([F:12])[cH:10][cH:11]1)[Cl:13])=[O:14])=[O:15].[Cl:16][c:17]1[cH:18][cH:19][c:20]([CH:21]=[O:22])[cH:23][cH:24]1.[F:25][c:26]1[cH:27][cH:28][c:29]([CH:30]=[O:31])[cH:32][cH:33]1>>[CH3:1][O:2][C:3]([C:4]([CH:5]([c:6]1[cH:7][cH:8][c:9]([Cl:16])[cH:10][cH:11]1)[Cl:13])=[O:14])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(=O)C(Cl)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)cc1
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Name
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Type
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product
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Smiles
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COC(=O)C(=O)C(Cl)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |